Indium IN-111 chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

111Indium trichloride is a radioactive compound with the chemical formula InCl₃. It is widely used in nuclear medicine as a diagnostic radiopharmaceutical agent. The compound is particularly valuable for radiolabeling monoclonal antibodies, peptides, and other biologically active molecules for in vivo diagnostic imaging and radioimmunotherapy procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 111Indium trichloride is typically produced by proton irradiation of a cadmium target in a cyclotron. The reaction involves the bombardment of cadmium-112 (112Cd) with protons, resulting in the formation of 111Indium through a (p,2n) reaction . The resulting 111Indium is then chemically separated and purified to obtain 111Indium trichloride.

Industrial Production Methods: The industrial production of 111Indium trichloride involves a semi-automated process where cadmium targets are irradiated with protons. The irradiated targets are then dissolved in hydrochloric acid to form 111Indium trichloride. This solution is further purified to remove any impurities and ensure high radionuclide purity .

Chemical Reactions Analysis

Types of Reactions: 111Indium trichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: It can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid.

Reduction: Reducing agents like lithium hydride in diethyl ether solution.

Substitution: Ligands such as chloride ions, forming complexes like InCl₄⁻, InCl₅²⁻, and InCl₆³⁻.

Major Products Formed:

Oxidation: Higher oxidation state indium compounds.

Reduction: Lower oxidation state indium compounds.

Substitution: Various indium-ligand complexes.

Scientific Research Applications

111Indium trichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a Lewis acid in organic synthesis and as a precursor for other indium compounds.

Biology: Utilized in radiolabeling of biomolecules for tracking and imaging biological processes.

Medicine: Employed in diagnostic imaging for detecting tumors, infections, and other medical conditions. .

Mechanism of Action

111Indium trichloride acts as a radioactive tracer by emitting gamma photons during its decay process. These photons can be detected using imaging techniques such as single-photon emission computed tomography (SPECT). The compound is used to label monoclonal antibodies, peptides, or other molecules, allowing for the visualization of their distribution and accumulation in the body. This helps in diagnosing and monitoring various medical conditions .

Comparison with Similar Compounds

- Indium(III) fluoride (InF₃)

- Indium(III) bromide (InBr₃)

- Indium(III) iodide (InI₃)

- Aluminium chloride (AlCl₃)

- Gallium trichloride (GaCl₃)

- Thallium(III) chloride (TlCl₃)

Uniqueness: 111Indium trichloride is unique due to its radioactive properties, making it highly valuable in nuclear medicine for diagnostic and therapeutic purposes. Unlike its non-radioactive counterparts, 111Indium trichloride can be used to track and image biological processes in real-time, providing critical information for medical diagnosis and treatment .

Properties

Key on ui mechanism of action |

Indium In-111 Chloride is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint and Zevalin. Its mechanism of action is related to the final product and not specific to Indium In-111 Chloride alone |

|---|---|

CAS No. |

50800-85-6 |

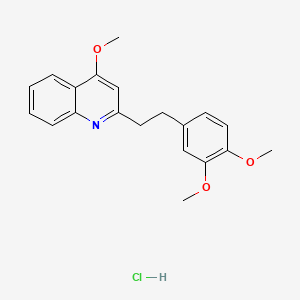

Molecular Formula |

Cl3In |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

trichloro(111In)indigane |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4 |

InChI Key |

PSCMQHVBLHHWTO-FZTWWWDYSA-K |

Isomeric SMILES |

Cl[111In](Cl)Cl |

Canonical SMILES |

Cl[In](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.